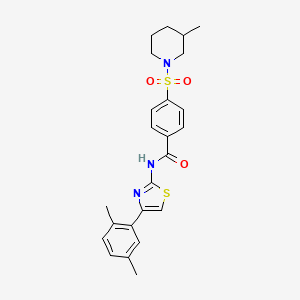

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-16-6-7-18(3)21(13-16)22-15-31-24(25-22)26-23(28)19-8-10-20(11-9-19)32(29,30)27-12-4-5-17(2)14-27/h6-11,13,15,17H,4-5,12,14H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHMTICOJPFDSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the 2,5-dimethylphenyl group. The final steps involve the sulfonylation of the piperidine ring and the coupling with the benzamide moiety. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various amines.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes are designed to ensure consistency and efficiency in large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

“N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of “N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structure-Activity Relationships (SAR)

Thiazole Substituents

- Electron-donating groups (e.g., 2,5-dimethylphenyl in the target compound and 2D216) enhance stability and NF-κB activation by reducing oxidative metabolism .

Sulfonyl Substituents

- Piperidine derivatives : The target compound’s 3-methylpiperidine group improves lipophilicity and membrane permeability compared to unsubstituted piperidine (2D216). However, 2E151’s 4-propylpiperidine substituent demonstrates that longer alkyl chains (propyl vs. methyl) enhance potency, likely due to increased hydrophobic interactions with target proteins .

- Non-piperidine groups: Compound 50’s dimethylsulfamoyl group lacks the conformational flexibility of piperidine, resulting in reduced adjuvant synergy .

Mechanistic Insights

- The target compound and its analogs amplify calcium signaling pathways, which synergize with TLR4 agonists like MPLA to activate NFAT and NF-κB transcription factors, driving cytokine production (e.g., IL-6, TNF-α) .

- 2E151’s higher efficacy in mixed lymphocyte reactions (MLRs) suggests that optimal piperidine substitution (e.g., 4-propyl) enhances T-cell activation and dendritic cell maturation .

Actividad Biológica

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that belongs to the thiazole class of derivatives. Thiazole compounds are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing data from various studies and research findings.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₃O₂S |

| Molecular Weight | 364.54 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring is crucial for binding to active sites of enzymes and proteins involved in various cellular processes. Preliminary studies suggest that it may inhibit certain kinases and proteases, leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | 0.05 | Induction of apoptosis via caspase activation |

| HCT116 (colon) | 0.07 | Inhibition of cell proliferation |

| A549 (lung) | 0.06 | Disruption of mitochondrial function |

These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1 µg/mL |

| Escherichia coli | 0.5 µg/mL |

| Pseudomonas aeruginosa | 0.3 µg/mL |

The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis (e.g., cleaved PARP and activated caspases). The findings suggest a potential role in breast cancer therapy.

- In Vivo Efficacy : Animal models bearing human tumor xenografts treated with the compound showed delayed tumor growth with minimal side effects observed on body weight and general health.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide?

- Methodological Answer : The synthesis typically involves sequential acylation and sulfonylation reactions. For example:

- Step 1 : React 4-(2,5-dimethylphenyl)thiazol-2-amine with 4-(chlorosulfonyl)benzoyl chloride in pyridine to form the benzamide core .

- Step 2 : Introduce the 3-methylpiperidine moiety via nucleophilic substitution under anhydrous conditions (e.g., THF with triethylamine as a base) .

- Purification : Chromatography (silica gel, eluent: CHCl/MeOH) and recrystallization (CHOH) ensure purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm, piperidine methyl at δ 1.2–1.4 ppm) and verify sulfonamide connectivity .

- IR Spectroscopy : Detect key functional groups (C=O at ~1660–1680 cm, S=O at ~1150–1250 cm) .

- Elemental Analysis : Validate stoichiometry (e.g., CHNOS) with <0.4% deviation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance sulfonyl chloride reactivity .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate substitution at the sulfonyl group .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis) .

- Yield Monitoring : Track progress via TLC (silica GF, hexane/ethyl acetate 3:1) and isolate intermediates at >95% purity .

Q. How can researchers resolve contradictions in spectral data arising from tautomeric equilibria or crystal packing effects?

- Methodological Answer :

- Tautomer Analysis : Use variable-temperature NMR to identify dynamic equilibria (e.g., thione-thiol tautomerism in thiazole derivatives) .

- X-ray Crystallography : Resolve ambiguities in bonding (e.g., hydrogen-bonded dimers in thiazole derivatives, as in ).

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 09 at B3LYP/6-31G* level) .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., PFOR enzyme inhibition, as in nitazoxanide derivatives ).

- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide as a hydrogen-bond acceptor, thiazole as a π-π stacking moiety) .

- ADMET Prediction : Employ SwissADME to assess solubility (LogP < 3) and metabolic stability (CYP450 inhibition profiles) .

Q. What assays evaluate the biological activity of this compound in preclinical research?

- Methodological Answer :

- Enzyme Inhibition : Measure IC values against anaerobic metabolic enzymes (e.g., pyruvate:ferredoxin oxidoreductase) via UV-Vis spectroscopy .

- Antimicrobial Testing : Use microbroth dilution (MIC assays) against Mycobacterium tuberculosis H37Rv (ATCC 27294) .

- Cytotoxicity Screening : Test on HEK-293 cells via MTT assay to establish selectivity indices (SI > 10) .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies in biological activity across structural analogs?

- Methodological Answer :

- SAR Studies : Compare substituent effects (e.g., 3-methylpiperidine vs. morpholine sulfonamides) using regression models (e.g., pIC vs. Hammett σ constants) .

- Crystal Structure Overlays : Align docking poses with X-ray data (e.g., RMSD < 2.0 Å) to identify steric clashes or suboptimal binding .

- Statistical Validation : Apply ANOVA to confirm significance (p < 0.05) in activity differences between analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.